molecular formula C17H19NO4 B2686200 N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396843-20-1

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2686200
CAS No.: 1396843-20-1
M. Wt: 301.342
InChI Key: GZOSKRQKSLGJFU-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a 2,5-dimethylfuran-3-carboxamide core linked to a 4-hydroxychroman moiety via a methylene bridge. The hydroxychroman group, a bicyclic structure with a hydroxyl group, may confer antioxidant properties and enhanced solubility compared to simpler aromatic substituents.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-9-13(12(2)22-11)16(19)18-10-17(20)7-8-21-15-6-4-3-5-14(15)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSKRQKSLGJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the chroman and furan intermediates. One common synthetic route includes:

    Preparation of 4-hydroxychroman: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Formation of the furan ring: The furan ring can be synthesized via the cyclization of 2,5-dimethylfuran precursors.

    Coupling Reaction: The chroman and furan intermediates are then coupled using a suitable linker, such as a carboxamide group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves multi-step processes, primarily leveraging coupling reactions and cyclization strategies. While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related carboxamides and chroman derivatives provide a framework for inferring its preparation.

Carboxamide Formation

The furan-3-carboxamide moiety is synthesized via coupling reactions between 2,5-dimethylfuran-3-carboxylic acid derivatives and amines. For example:

  • Activation of the carboxylic acid : The acid is activated using agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) .

  • Amine coupling : The activated intermediate reacts with (4-hydroxychroman-4-yl)methylamine. This reaction typically proceeds in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres .

Example Reaction :

2,5-Dimethylfuran-3-carbonyl chloride+(4-Hydroxychroman-4-yl)methylamineEt3N, DCMTarget Compound\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{(4-Hydroxychroman-4-yl)methylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Key Reaction Optimization Parameters

Reaction conditions significantly influence yields and selectivity. Data from analogous syst

Scientific Research Applications

Research indicates that N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide exhibits several promising biological activities:

  • Anticancer Activity
    • The compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
    • Mechanisms of action include induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound possesses antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
    • It may also exhibit antifungal properties, although further research is needed to confirm this.
  • Antioxidant Activity
    • The hydroxyl groups in the structure may contribute to its antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Efficacy

A study evaluating the anticancer effects of this compound revealed significant results:

CompoundCell Line% Cell Viability
This compoundHepG232.5%
DoxorubicinHepG20.62%

These findings indicate that the compound has a substantial impact on cancer cell viability compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli12.0250
This compoundS. aureus14.5230

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Potential Applications

Given its diverse biological activities, this compound could be explored further in various applications:

  • Pharmaceutical Development
    • As a potential lead compound for developing anticancer drugs.
    • For formulating new antimicrobial therapies targeting resistant bacterial strains.
  • Nutraceuticals
    • Its antioxidant properties may allow for applications in dietary supplements aimed at reducing oxidative stress.
  • Cosmetics
    • The compound's antioxidant and potential anti-inflammatory properties could be beneficial in skincare formulations.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

N-(Thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide Derivatives ()

Compounds such as N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (7a) and N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) share the 2,5-dimethylfuran-3-carboxamide backbone but differ in the amide-linked substituent (thiazole rings vs. hydroxychroman-methyl). Key distinctions include:

  • Synthesis: These derivatives are synthesized via coupling of 2,5-dimethyl-3-furoyl chloride with 2-aminothiazoles, achieving high yields (e.g., 93% for 7g).
  • Physicochemical Properties : The thiazole derivatives exhibit distinct melting points (e.g., 7g : 140–141°C) and NMR profiles, with aromatic proton shifts influenced by substituents like 4-chlorobenzyl.

Comparison Table: Furan-3-Carboxamide Derivatives

Compound Core Structure Amine Substituent Key Properties
Target Compound Furan-3-carboxamide 4-hydroxychroman-4-yl-methyl Hypothesized solubility↑ (hydroxyl)
7a , 7g () Furan-3-carboxamide Thiazole with benzyl groups High yield (93%), distinct melting points

Methyl Benzoate Derivatives with PCSK9 Inhibitory Activity ()


Compounds B1–B5 (e.g., N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) ) are benzamide derivatives evaluated for PCSK9 inhibition. Although structurally distinct (benzamide vs. furan carboxamide), their amide-linked substituents provide insights into structure-activity relationships:

  • Bioactivity : B4 demonstrated the highest PCSK9 inhibition (luciferase assay, HepG2 cells), suggesting methoxy groups enhance activity compared to fluoro (B5 ) or other substituents.
  • In contrast, the target compound’s hydroxychroman group may offer conformational flexibility and antioxidant capacity.

Chromatographic Behavior of Amide Derivatives ()

For example, end-capped chiral stationary phases (CSPs) improve resolution for polar amides. This suggests that the target compound’s hydroxychroman group, with its hydroxyl and ether functionalities, may exhibit distinct retention behavior compared to non-polar analogues.

Research Findings and Implications

  • Synthetic Accessibility : Thiazole-linked furan carboxamides (7a , 7g ) are synthesized efficiently (≥93% yield), suggesting scalability for the target compound if similar methods are applied.
  • Bioactivity Potential: The hydroxychroman moiety’s hydroxyl group could enhance solubility and metabolic stability compared to thiazole or dihydroindenyl groups, though direct evidence is lacking.
  • Structural Optimization : Substitutents on the amide nitrogen critically influence bioactivity, as seen in B1–B5 ’s PCSK9 inhibition. The target compound’s chroman group may merit evaluation in similar assays.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound consists of a 4-hydroxychroman moiety linked to a 2,5-dimethylfuran-3-carboxamide structure. Its molecular formula is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 273.30 g/mol. The presence of hydroxyl and amide functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H17NO3C_{15}H_{17}NO_3
Molecular Weight273.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds derived from 4-hydroxycoumarin , a structural component of the target compound, exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and inhibition of histone deacetylases (HDAC) .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives significantly inhibited the growth of melanoma cells by inducing hyperacetylation of histones and disrupting cell cycle progression . This suggests that this compound may exert similar effects.

The mechanisms through which this compound may exert its biological effects are likely multifaceted:

  • HDAC Inhibition : By inhibiting HDACs, the compound could increase acetylation levels in histones, leading to altered gene expression associated with cell cycle regulation and apoptosis.
  • Antioxidant Mechanism : The hydroxyl groups present in the structure may facilitate electron donation, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage.
  • Cell Migration Inhibition : Similar compounds have been shown to inhibit cell migration in cancer models, suggesting potential applications in preventing metastasis .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals ,
AnticancerInduces apoptosis in cancer cells ,
HDAC InhibitionAlters gene expression
Cell MigrationInhibits migration in cancer models ,

Q & A

Q. Table 1. Synthetic Parameters for Analogous Carboxamides

Coupling AgentSolventYield (%)Purity (HPLC)Reference
HATU/DIPEADMF9598%
DCC/DMAPDCM8392%

Advanced: How can conflicting NMR spectral data (e.g., unexpected peaks) be resolved during characterization?

Answer:
Discrepancies often arise from stereochemical ambiguities or solvent interactions. Methodological solutions include:

  • 2D NMR analysis : HSQC and HMBC experiments clarify proton-carbon correlations, as applied to piperazine-carboxamide derivatives .
  • Computational validation : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for the chroman moiety, using single-crystal diffraction .

Basic: What safety protocols should be followed when handling this compound?

Answer:
While specific toxicity data for this compound is unavailable, general carboxamide precautions apply:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store at -20°C in amber vials under nitrogen to prevent degradation .

Q. Table 2. Stability of Related Compounds Under Stress Conditions

ConditionDegradation (%)TimeframeReference
-20°C (desiccated)<26 months
25°C/60% RH151 month

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Answer:
Low aqueous solubility is common for lipophilic carboxamides. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether, as validated for tetrahydrofuran derivatives .
  • Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Advanced: What experimental designs are suitable for assessing its metabolic stability in hepatic models?

Answer:

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Data interpretation : Calculate t1/2t_{1/2} and intrinsic clearance (CLint_\text{int}) using the well-stirred model .

Basic: What analytical techniques are recommended for quantifying this compound in biological samples?

Answer:

  • LC-MS/MS : Use a C18 column (0.1% formic acid in H2_2O/MeCN) with MRM transitions optimized for m/z 330.2 → 154.1 (collision energy: 25 eV) .
  • Validation : Include spike-recovery tests (85–115% acceptable range) and linearity (R2^2 > 0.99) over 1–1000 ng/mL .

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